Product packaging for Ara-alpha(1,3)-xyl(Cat. No.:)

Ara-alpha(1,3)-xyl

Cat. No.: B10777048
M. Wt: 282.24 g/mol
InChI Key: XAQWBYJKZNCZPL-BAUARHHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ara-alpha(1,3)-xyl is a specialized synthetic carbohydrate derivative designed for advanced research in plant glycobiology. This compound serves as a crucial molecular tool for investigating the biosynthesis and function of arabinogalactan proteins (AGPs), which are key components of plant cell walls and play vital roles in plant growth, development, and cellular signaling. Its primary research value lies in its function as a specific substrate or inhibitor for glycosyltransferases, particularly those involved in the addition of α-linked arabinofuranose residues to the β-(1,3)-galactan backbone. By modulating or tracking these enzymatic activities, researchers can elucidate the complex biosynthetic pathways of plant cell wall polysaccharides. The mechanism of action involves the compound being recognized by specific enzymes, allowing for the study of enzyme kinetics, specificity, and the subsequent impact on cell wall architecture and plant morphogenesis. Applications extend to studies aiming to understand and manipulate plant cell wall properties for agricultural improvement, such as enhancing crop resilience or optimizing biomass for biofuel production. This high-purity reagent is an essential asset for laboratories focused on dissecting the molecular intricacies of plant cell structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O9 B10777048 Ara-alpha(1,3)-xyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O9

Molecular Weight

282.24 g/mol

IUPAC Name

(2S,3S,4R,5S)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-/m0/s1

InChI Key

XAQWBYJKZNCZPL-BAUARHHTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O

Origin of Product

United States

Advanced Structural Elucidation of Ara Alpha 1,3 Xyl Linkages and Containing Structures

Spectroscopic Methodologies for Linkage Analysis

Spectroscopic methods are foundational in the structural analysis of glycosidic linkages, providing detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the non-destructive, detailed structural elucidation of oligosaccharides and polysaccharides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and determine the sequence, linkage positions, and anomeric configurations of the constituent monosaccharides.

For structures containing the Ara-α-(1,3)-Xyl linkage, the anomeric protons (H-1) and carbons (C-1) provide key diagnostic signals. In ¹H NMR spectra, the anomeric proton signals of arabinofuranosyl (Araf) residues typically appear in the δ 5.2–5.4 ppm range, while those of xylopyranosyl (Xylp) residues are found between δ 4.4–4.7 ppm. acs.org Specifically, the anomeric proton of an α-L-Araf residue linked to the O-3 position of a D-Xylp residue gives a characteristic signal. For instance, a signal at δ 5.33 ppm has been assigned to the anomeric proton of an Araf residue monosubstituted at the C(O)-3 position of a xylose residue. researchgate.net The α-anomeric configuration is confirmed by the relatively small coupling constant (J_H1,H2) of its anomeric proton signal. creative-proteomics.com

2D NMR experiments are essential for resolving spectral overlap and establishing correlations.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H scalar couplings, primarily between protons on adjacent carbons (e.g., H-1 to H-2), helping to trace the connectivity within each sugar ring. acs.orgsci-hub.selibretexts.org

TOCSY (Total Correlation Spectroscopy) : An extension of COSY, TOCSY establishes correlations between all protons within a single spin system (i.e., within a single monosaccharide residue). libretexts.orgyoutube.com This is invaluable for assigning all proton resonances of a specific sugar unit, even in complex spectra.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It is crucial for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com For the Ara-α-(1,3)-Xyl linkage, a cross-peak between the Araf H-1 and the Xylp H-3 protons provides direct evidence of the (1→3) linkage.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is a powerful tool for confirming linkage positions by observing the correlation from the anomeric proton of one residue to the linkage-position carbon of the adjacent residue (e.g., Araf H-1 to Xylp C-3).

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the α-L-Araf-(1→3)-β-D-Xylp Moiety. uu.nlnih.gov
ResiduePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
→3)-β-D-Xylp-(1→1~4.5-4.7~102
2~3.5~74
3~3.8~82 (Shifted downfield due to substitution)
4~3.7~77
5~3.4 / ~4.1~64
α-L-Araf-(1→1~5.3-5.4~107-110
2~4.1~81-83
3~3.9~78-79
4~4.0~85-86
5~3.7~62-63

Infrared (IR) Spectral Analysis for Anomeric Configuration

Infrared (IR) spectroscopy provides information about the functional groups and glycosidic linkages present in a polysaccharide. researchgate.net While it does not provide the same level of detail as NMR, it is a rapid and useful tool for confirming the anomeric configuration of the glycosidic bonds. The anomeric region of the IR spectrum (typically 800-950 cm⁻¹) contains characteristic absorption bands. A band around 890 cm⁻¹ is indicative of a β-glycosidic linkage, whereas a band in the region of 840-920 cm⁻¹ suggests an α-configuration. researchgate.net For arabinoxylans containing the Ara-α-(1,3)-Xyl structure, the presence of a band near 840 cm⁻¹ would support the α-configuration of the arabinofuranosyl linkage. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for Anomeric Configurations. researchgate.netmdpi.com
Wavenumber (cm⁻¹)Assignment
~890β-anomeric configuration
~840 or ~920α-anomeric configuration
3600-3200O-H stretching vibration
3000-2800C-H stretching vibration
1200-1000Stretching vibrations of pyranose/furanose rings and C-O-C/C-O-H moieties

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is indispensable for determining monosaccharide composition, sequencing, and linkage positions, often requiring only minuscule amounts of sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Linkage Position and Monosaccharide Composition

GC-MS is the gold standard for glycosidic linkage analysis. nih.gov The method involves a series of chemical derivatization steps: the polysaccharide is first per-methylated to protect all free hydroxyl groups. This is followed by acid hydrolysis to break the glycosidic bonds, reduction of the resulting monosaccharides to their corresponding alditols, and finally, acetylation of the newly formed hydroxyl groups (from the cleaved linkages). The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by gas chromatography and identified by their characteristic mass spectra. nih.govsemanticscholar.org

The position of the acetyl groups on the PMAA corresponds to the original linkage position in the polymer. For a structure containing an Ara-α-(1,3)-Xyl linkage within a (1→4)-β-D-xylan backbone, this analysis would yield, among others, 1,3,5-tri-O-acetyl-2,4-di-O-methyl-xylitol, indicating a xylose residue that was substituted at both the O-3 (with arabinose) and O-4 (in the backbone) positions. rsc.org

Table 3: Example of PMAA Derivatives from an Arabinoxylan Containing Ara-α-(1,3)-Xyl Side Chains on a (1→4)-Xylan Backbone. rsc.org
PMAA DerivativeImplied LinkageExample Mass Fragments (m/z)
1,5-di-O-acetyl-2,3,4-tri-O-methyl-arabinitolTerminal Araf-(1→117, 161, 205
1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol→4)-Xylp-(1→117, 175, 233
1,3,4,5-tetra-O-acetyl-2-O-methyl-xylitol→3,4)-Xylp-(1→117, 189, 233

Chromatographic Separation and Analysis

Prior to detailed structural analysis, the complex polysaccharide mixture must be purified and/or hydrolyzed into smaller, manageable oligosaccharides. Various chromatographic techniques are employed for this purpose.

Size-Exclusion Chromatography (SEC) : Techniques like gel-permeation chromatography (e.g., using Bio-Gel P-2 or P-6) are used to separate oligosaccharides based on their size, providing initial fractionation of enzymatic digests. uu.nlnih.gov

Anion-Exchange Chromatography (AEC) : High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), is a high-resolution technique for separating neutral and acidic oligosaccharides, including isomers. uu.nlnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly effective for separating polar compounds like oligosaccharides. When coupled with mass spectrometry (HILIC-MS), it allows for the online separation and structural identification of isomeric arabinoxylan-oligosaccharides (AXOS) in complex mixtures. nih.govresearchgate.netrsc.org

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method used for monitoring enzymatic hydrolysis reactions and for the qualitative analysis of oligosaccharide mixtures. researchgate.netnih.gov

These separation methods are critical for isolating pure oligosaccharides containing the Ara-α-(1,3)-Xyl linkage, which can then be subjected to the detailed spectroscopic and spectrometric analyses described above.

High-Performance Liquid Chromatography (HPLC) and High-Performance Gel Permeation Chromatography (HPGPC)

High-Performance Gel Permeation Chromatography (HPGPC), a type of size-exclusion chromatography, is specifically applied to determine the molecular weight and molecular weight distribution of large polymers like arabinoxylans. By separating molecules based on their hydrodynamic volume, HPGPC provides critical data on the size of the polysaccharide chains, which can be altered by processing methods like milling or extrusion. nih.gov

Size Exclusion Chromatography (SEC) for Oligosaccharide Profiling

Size Exclusion Chromatography (SEC) is instrumental in fractionating complex mixtures of oligosaccharides generated from the controlled degradation of arabinoxylans. nih.gov This technique separates molecules based on their size, allowing for the isolation of oligosaccharides with varying degrees of polymerization (DP). uu.nluu.nl For example, after enzymatic digestion of wheat-flour arabinoxylan, the resulting oligosaccharides can be fractionated on columns like Bio-Gel P-2, separating them into groups of different sizes before further, more detailed analysis. uu.nluu.nl

Coupling SEC with advanced detection methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) provides a powerful platform for analyzing polysaccharide fragments. nih.gov This combination allows for the rapid determination of molecular weights and reveals important structural differences between fragments obtained from acid and enzymatic digestion. nih.gov While SEC is effective for profiling molecular weight distributions, in some studies on water-extractable arabinoxylans (WEAX) from barley malts, it did not reveal significant differences in molecular weight profiles between samples, indicating the need for complementary analytical methods. acs.orgacs.org

Chemical Derivatization and Degradation Techniques for Linkage Identification

To fully elucidate the intricate structures of polysaccharides containing Ara-alpha(1,3)-xyl linkages, direct analysis is often insufficient. Chemical derivatization and controlled degradation are essential steps to break down the complex polymer into manageable units and to identify the specific positions of glycosidic bonds.

Methylation analysis is a definitive technique for determining the glycosidic linkages in polysaccharides. The process involves methylating all free hydroxyl groups, hydrolyzing the polymer into its constituent monosaccharides, and then reducing and acetylating the products to form partially methylated alditol acetates (PMAAs). These derivatives are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The position of the original glycosidic linkage is revealed by the location of the unmethylated hydroxyl groups.

This method has been successfully applied to characterize arabinoxylans from various cereal sources. ntmdt-si.com For example, methylation analysis of water-extractable arabinoxylans (WEAX) from barley malts quantified the relative proportions of different xylose residues, including unsubstituted, O-2 monosubstituted, O-3 monosubstituted (indicative of the this compound linkage), and O-2,3 disubstituted units. acs.orgacs.org Similarly, it was used to study glucuronoarabinoxylans from woody bamboos, confirming that major amounts of α-L-arabinofuranose residues were linked to the C3 position of the xylose backbone. nih.gov

Table 1: Relative Proportions of Xylose Linkages in Water-Extractable Arabinoxylans (WEAX) from Barley Malts Determined by Methylation Analysis. acs.orgacs.org
Barley Malt VarietyUnsubstituted Xylose (%)O-2 Monosubstituted Xylose (%)O-3 Monosubstituted Xylose (%)O-2,3 Disubstituted Xylose (%)
Clarine36.86.85.826.2
Plaisant 136.75.17.124.8
Plaisant 236.35.76.126.1
Prisma36.46.05.128.0
Rebeca36.55.95.227.8
Triumph36.85.75.427.5

Controlled hydrolysis, using either acids or enzymes, is a fundamental technique to break down the arabinoxylan backbone into smaller oligosaccharides for detailed structural analysis. researchgate.net Partial acid hydrolysis, often using dilute trifluoroacetic acid (TFA), cleaves glycosidic bonds, preferentially targeting the more labile furanosidic linkages of arabinose over the pyranosidic xylosidic bonds. nih.govethz.ch This process generates a mixture of arabinoxylan-oligosaccharides (AXOS) whose structures reflect the original substitution pattern of the parent polymer. researchgate.netwur.nl

Enzymatic hydrolysis offers greater specificity. A suite of enzymes is required for the complete breakdown of the complex arabinoxylan structure. asm.org Endo-β-1,4-xylanases cleave the xylan (B1165943) backbone, while α-L-arabinofuranosidases are required to remove the arabinose side chains. nih.gov The use of specific α-L-arabinofuranosidases that can cleave the α-1,3 linkage is essential for confirming the presence and location of this compound units. asm.org The synergy between different enzymes, such as xylanases and arabinofuranosidases, is crucial for efficient hydrolysis and the release of xylose and arabinose. nih.gov The resulting oligosaccharide fragments can then be separated and characterized to reconstruct the fine structure of the original polysaccharide. uu.nl

The alditol acetate (B1210297) method is a widely used and robust procedure for the quantitative analysis of the neutral monosaccharide composition of a polysaccharide. taylorfrancis.comresearchgate.net The technique involves complete acid hydrolysis of the polymer to break it down into its constituent monosaccharides. cohlife.org These monosaccharides are then reduced to their corresponding sugar alcohols (alditols) using a reducing agent like sodium borohydride. cohlife.org Finally, the hydroxyl groups of the alditols are acetylated, typically with acetic anhydride, to produce volatile alditol acetate derivatives. researchgate.netcohlife.org

Analysis of Structural Heterogeneity and Substitution Patterns of this compound Linkages

Arabinoxylans are not uniform polymers but exhibit significant structural heterogeneity. This variability is found in their molecular size and, most importantly, in the degree and pattern of arabinose substitution along the β-(1→4)-D-xylan backbone. acs.org The arabinofuranosyl residues can be attached at the O-2 position, the O-3 position (forming the this compound linkage), or at both positions on the same xylose residue (disubstituted). ntmdt-si.comchalmers.se

The specific pattern of these substitutions varies depending on the plant source (e.g., wheat, rye, barley, bamboo), the tissue within the plant (e.g., endosperm, bran), and the extraction methods used. nih.govacs.orgnih.govnih.gov For instance, alkali-extractable arabinoxylans from rye flour can be fractionated to yield structures with progressively higher degrees of substitution, as reflected by their increasing Ara/Xyl ratios. acs.org Studies on wheat arabinoxylans have also revealed significant heterogeneity, which can be investigated using techniques like Raman spectroscopy to identify specific signatures for arabinose substitution. nih.gov This inherent structural diversity is critical as it dictates the physicochemical properties and biological activities of the arabinoxylan. acs.org

Table 2: Arabinose-to-Xylose (Ara/Xyl) Ratio in Arabinoxylan Subfractions from Rye Flour. acs.org
Flour SourceExtraction/Fractionation StepArabinose-to-Xylose (Ara/Xyl) Ratio
Rye Flour 1 (Good Baking Quality)60% Ammonium Sulfate Saturation0.54
80% Ammonium Sulfate Saturation0.85
100% Ammonium Sulfate Saturation1.23
Rye Flour 2 (Poor Baking Quality)60% Ammonium Sulfate Saturation0.48
80% Ammonium Sulfate Saturation0.74
100% Ammonium Sulfate Saturation0.95

Biosynthetic Pathways and Enzymology of Ara Alpha 1,3 Xyl Linkage Formation

Precursor Nucleotide Sugar Synthesis and Interconversion

The availability of nucleotide sugar precursors is fundamental for the glycosylation reactions that build complex polysaccharides. researchgate.net These activated forms of monosaccharides are the substrates for glycosyltransferases. researchgate.net In plants, these precursors are generated through both de novo synthesis and salvage pathways. nih.gov

De Novo Biosynthesis of UDP-alpha-D-Xylose and UDP-beta-L-Arabinose

The primary de novo pathway for the synthesis of UDP-α-D-xylose begins with UDP-glucose (UDP-Glc). frontiersin.orgpnas.org This pathway involves a two-step oxidation of UDP-Glc to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGDH). frontiersin.orgnih.gov Subsequently, UDP-xylose synthase (UXS), also known as UDP-GlcA decarboxylase, catalyzes the oxidative decarboxylation of UDP-GlcA to produce UDP-α-D-xylose. frontiersin.orgnih.govnih.gov

UDP-β-L-arabinose is then synthesized from UDP-xylose. pnas.org In the Golgi apparatus, the final step of the de novo pathway is the interconversion of UDP-xylose to UDP-β-L-arabinopyranose (UDP-Arap), a reaction catalyzed by UDP-xylose 4-epimerase (UXE). nih.govpnas.org This epimerization at the C4 position is crucial for maintaining the cytosolic concentrations of both nucleotide sugars required for plant cell wall biosynthesis. frontiersin.orgnih.gov While most Ara in plant glycans is in the furanose form (Araf), the activated precursor is synthesized with a pyranose ring (Arap). pnas.org

Salvage Pathways for Nucleotide Sugar Production

In addition to de novo synthesis, plants utilize salvage pathways to recycle monosaccharides released from the turnover and degradation of cell wall polymers and glycoproteins. nih.govpnas.org This recycling network allows the plant to efficiently reuse valuable sugar monomers. nih.gov The salvage pathway for L-arabinose involves the sequential action of two enzymes. pnas.org First, a substrate-specific arabinokinase phosphorylates free arabinose at the C1 position. nih.govfrontiersin.orgpnas.org Following this, a UDP-sugar pyrophosphorylase (USP), which typically has broad substrate specificity, converts the resulting sugar-1-phosphate into UDP-arabinose. nih.govfrontiersin.orgpnas.org

This pathway is localized in the cytoplasm, contributing to a cytosolic pool of UDP-arabinose. nih.gov A similar salvage pathway for recycling D-xylose into UDP-xylose has not been fully established, and the specific kinase for producing the xylose-1-phosphate intermediate remains hypothetical. frontiersin.orgnih.gov

Role of UDP-Sugar Pyrophosphorylases in Stereoselective Synthesis

UDP-sugar pyrophosphorylases (USPs) play a critical role in the final step of the salvage pathway, catalyzing the formation of UDP-sugars from sugar-1-phosphates and UTP. plos.org A key feature of these enzymes is their stereoselectivity. nih.gov Chemical synthesis of sugar-1-phosphates often results in a mixture of α and β anomers, which are difficult to separate. nih.gov However, the natural stereoselectivity of USPs allows them to exclusively produce the biologically relevant anomer of the UDP-sugar from this mixture. nih.gov

For instance, studies using recombinant USPs from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) demonstrated this selectivity. nih.govnih.gov AtUSP can convert both D-xylose-1-phosphate and L-arabinose-1-phosphate into their respective UDP-sugars, while BiUSP is more selective, acting on L-arabinose-1-phosphate but not D-xylose-1-phosphate. researchgate.net This enzymatic selectivity ensures the production of stereopure UDP-α-D-xylose and UDP-β-L-arabinose, which are the required anomers for Leloir-type glycosyltransferases. frontiersin.orgresearchgate.net

Table 1: Substrate Specificity of Recombinant UDP-Sugar Pyrophosphorylases (USPs)

Substrate (Sugar-1-Phosphate) Enzyme Product
α/β-D-xylose-1-phosphate Arabidopsis thaliana USP (AtUSP) UDP-α-D-xylose
α/β-D-xylose-1-phosphate Bifidobacterium infantis USP (BiUSP) No conversion observed
α/β-L-arabinose-1-phosphate Arabidopsis thaliana USP (AtUSP) UDP-β-L-arabinose

Glycosyltransferases Catalyzing Ara-alpha(1,3)-xyl Linkages

Glycosyltransferases (GTs) are the enzymes responsible for catalyzing the formation of glycosidic bonds by transferring sugar moieties from activated donors to acceptor molecules. cazy.org The creation of the specific Ara-α(1,3)-xyl linkage in arabinoxylan is mediated by a distinct group of these enzymes. nih.gov

Identification and Classification of Relevant Glycosyltransferase Families (e.g., GTF 61, GT-family-77)

The classification of GTs into families is based on amino acid sequence similarities. cazy.org Enzymes within the Glycosyltransferase family 61 (GT61) have been identified as key players in the arabinosylation of xylan (B1165943) in grasses. nih.govh1.coresearchgate.net Research has shown that GT61 family members from wheat and rice are responsible for adding α-(1,3)–linked arabinofuranosyl substitutions to the xylan backbone. nih.govresearchgate.netnih.gov Knocking down the expression of a GT61 gene (TaXAT1) in wheat resulted in a significant decrease in this specific linkage, providing strong evidence for its function. nih.govresearchgate.net These enzymes have subsequently been named xylan arabinosyltransferases (XATs). nih.gov

The Glycosyltransferase family 77 (GT77) is another plant-specific family. researchgate.net While only a few biochemical activities have been demonstrated for this family, they are known to include xylosyltransferases involved in pectin (B1162225) biosynthesis and have been implicated in the arabinosylation of extensins and arabinogalactan-proteins. researchgate.netnih.gov

Substrate Specificity and Regioselectivity of Arabinoxylan Arabinofuranosyltransferases (XATs)

Arabinoxylan Arabinofuranosyltransferases (XATs), primarily from the GT61 family, exhibit high substrate specificity and regioselectivity. nih.gov Their donor substrate is UDP-β-L-arabinose, and the acceptor substrate is the β-(1,4)-D-xylopyranose backbone of xylan. nih.govh1.co The regioselectivity of these enzymes is precise, as they specifically catalyze the formation of an α-(1,3) linkage between the arabinofuranose unit and the xylose residue of the xylan chain. nih.govresearchgate.net

Heterologous expression of wheat and rice GT61 genes in Arabidopsis, a plant whose secondary cell wall xylan typically lacks arabinosyl substitutions, resulted in the arabinosylation of its xylan. nih.govnih.gov This gain-of-function evidence confirmed that these GT61 proteins possess xylan α-(1,3)-arabinosyltransferase activity. nih.govnih.gov This activity is distinct from other known activities within the broader GT61 family, such as the β-(1,2)-xylosyltransferase activity involved in N-linked glycan synthesis. nih.gov The action of these XATs is crucial for determining the final structure and properties of arabinoxylan in grass cell walls. nih.govh1.co

Table 2: List of Compounds

Compound Name Abbreviation
Uridine diphosphate (B83284) alpha-D-xylose UDP-α-D-xylose / UDP-Xyl
Uridine diphosphate beta-L-arabinose UDP-β-L-arabinose / UDP-Ara
Uridine diphosphate glucose UDP-Glc
Uridine diphosphate glucuronic acid UDP-GlcA
Uridine diphosphate beta-L-arabinopyranose UDP-Arap
Arabinofuranose Araf
Xylopyranose Xylp
Arabinoxylan AX
Glucuronoarabinoxylan GAX

Molecular Mechanisms of Glycosyltransferase Catalysis

The formation of the α-(1,3)-arabinosyl linkage to a xylan backbone is a critical step in the biosynthesis of arabinoxylan, a major hemicellulose in the cell walls of grasses. nih.gov This reaction is catalyzed by specific glycosyltransferases (GTs), which are enzymes that transfer a sugar moiety from an activated donor substrate to an acceptor molecule. researchgate.net In the case of the Ara-α(1,3)-xyl linkage, the enzyme is an arabinosyltransferase (AraT).

Research has identified members of the Glycosyltransferase family 61 (GT61) as the key enzymes responsible for this specific linkage. nih.govresearchgate.net These enzymes, also referred to as xylan α-(1,3)-arabinosyltransferases (XAT), catalyze the transfer of an arabinofuranose (Araf) residue from a UDP-L-arabinofuranose (UDP-L-Araf) donor to the C3 position of a xylopyranose (Xylp) residue within the growing β-(1,4)-xylan chain. nih.govresearchgate.net

The catalytic mechanism of these glycosyltransferases involves the precise positioning of both the donor (UDP-L-Araf) and the acceptor (the xylan chain) within the enzyme's active site. While the exact catalytic mechanism for GT61 enzymes is still under investigation, it is generally accepted that glycosyltransferases operate via one of two general mechanisms: retaining or inverting. These mechanisms are defined by the stereochemical outcome at the anomeric carbon of the transferred sugar. Given that the donor substrate is UDP-β-L-arabinofuranose and the resulting linkage is α-(1,3), this implies an inversion of the anomeric configuration, characteristic of an inverting glycosyltransferase.

Studies on arabinosyltransferases in other biological systems, such as in Mycobacterium tuberculosis, have provided insights into the molecular interactions that may occur. nih.govnih.govscispace.com These studies highlight the importance of specific amino acid residues within the active site for binding the donor and acceptor substrates and for facilitating the nucleophilic attack that forms the glycosidic bond. nih.gov For plant GT61 enzymes, it is proposed that specific residues stabilize the transition state of the reaction, ensuring the high specificity for both the arabinose donor and the C3 position of the xylose acceptor on the xylan backbone. nih.govnih.gov The activity of these enzymes often requires the presence of divalent cations, with Manganese (Mn²⁺) being particularly effective, which likely plays a role in stabilizing the UDP leaving group. nih.gov

Table 1: Key Enzymes in Ara-α(1,3)-xyl Linkage Formation
Enzyme FamilyEnzyme NameFunctionOrganism StudiedReference
GT61Xylan α-(1,3)-arabinosyltransferase (XAT)Catalyzes the transfer of arabinofuranose to the C3 position of xylose in the xylan backbone.Wheat, Rice nih.govresearchgate.net
GT43 & GT47Xylan synthases (e.g., IRX9, IRX10, IRX14)Responsible for the synthesis of the β-(1,4)-xylan backbone, the acceptor for arabinosylation.Arabidopsis, Wheat nih.govmdpi.com

Intracellular Localization of Biosynthetic Machinery (e.g., Golgi apparatus)

The synthesis of cell wall matrix polysaccharides, including hemicelluloses like arabinoxylan, is spatially organized within the plant cell. frontiersin.org Unlike cellulose (B213188), which is synthesized at the plasma membrane, the biosynthetic machinery for arabinoxylan, including the formation of the Ara-α(1,3)-xyl linkage, is located in the Golgi apparatus. frontiersin.orgnih.govbyjus.com

The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing, packaging, and sorting proteins and lipids. wikipedia.org In plants, it has the additional major function of synthesizing the complex non-cellulosic polysaccharides that form the cell wall matrix. frontiersin.orgbyjus.com The process begins with the synthesis of the β-(1,4)-xylan backbone, which is catalyzed by xylan synthase complexes believed to be composed of proteins from the GT43 and GT47 families. mdpi.comresearchgate.net These enzymes are localized within the Golgi cisternae. mdpi.comfrontiersin.org

Following the elongation of the xylan backbone, side-chain modifications occur. The arabinosyltransferases of the GT61 family, which are responsible for adding the α-(1,3)-linked arabinofuranosyl residues, are also integral membrane proteins residing within the Golgi apparatus. nih.govnih.gov Studies using isolated Golgi vesicles from wheat have demonstrated arabinosyltransferase activity, confirming this subcellular location. nih.govnih.gov Incubation of these Golgi vesicles with the sugar donor UDP-arabinose resulted in the synthesis of arabinoxylan, providing direct evidence that the entire process, from backbone synthesis to side-chain addition, is compartmentalized within this organelle. nih.gov

Once assembled within the Golgi lumen, the completed arabinoxylan polysaccharides are packaged into vesicles that bud off from the trans-Golgi network (TGN). wikipedia.org These vesicles are then transported to the plasma membrane, where they fuse with it and release their contents into the apoplast, delivering the hemicellulose to the cell wall for integration. frontiersin.org

Genetic Regulation of Ara-α(1,3)-xyl Biosynthesis Pathways

The biosynthesis of the Ara-α(1,3)-xyl linkage is a highly regulated process, controlled at the genetic level through the differential expression of the genes encoding the necessary glycosyltransferases. researchgate.net The abundance and structure of arabinoxylan can vary significantly between different tissues and developmental stages, reflecting tight transcriptional control of the biosynthetic pathway. slu.selu.se

Several gene families have been identified as crucial for arabinoxylan synthesis. The primary candidates for creating the xylan backbone belong to the GT43 and GT47 families, while the arabinosylation step, specifically the α-(1,3) linkage, is mediated by genes in the GT61 family. nih.govmdpi.com Comparative transcriptomic analyses between grasses (which have high arabinoxylan content) and dicots (which have low arabinoxylan content) have reinforced the role of these gene families. nih.gov Genes within GT43, GT47, and GT61 are significantly more highly expressed in cereals like wheat and rice compared to their orthologs in dicots such as Arabidopsis. nih.gov

Studies focusing on wheat endosperm development have shown that specific genes, such as TaGT47_2 and TaGT61_1, are the most highly expressed arabinoxylan biosynthesis genes during the grain filling stage. mdpi.com This indicates a coordinated regulation of both backbone synthesis and side-chain addition. Knocking down the expression of the GT61 gene (TaXAT1) in wheat through RNA interference (RNAi) resulted in a dramatic decrease in α-(1,3)–linked arabinosyl substitution on xylan, providing direct genetic evidence of its function. researchgate.net

The regulation of these genes is complex and likely involves a network of transcription factors that respond to developmental and environmental cues. In Escherichia coli, the metabolism of L-arabinose is controlled by the ara operon, which includes the regulatory protein AraC that acts as both a repressor and an activator. wikipedia.orgnih.gov While the regulatory systems in plants are distinct and more complex, similar principles of transcriptional activation and repression by specific protein factors are expected to govern the expression of the GT genes involved in arabinoxylan synthesis. For instance, in Bacillus subtilis, a gene named araR acts as a negative regulator of the arabinose metabolic operon. nih.gov The identification of the upstream regulatory elements and the transcription factors that bind to them in the promoters of plant GT61 and associated genes is an active area of research.

Table 2: Genes Involved in Ara-α(1,3)-xyl Biosynthesis
Gene FamilySpecific Genes (Examples)Proposed Function in PathwayExpression NotesReference
GT61TaXAT1 (Wheat), Rice GT61sα-(1,3)-arabinosyltransferase activityHighly expressed in grass endosperm. Knock-down reduces α-(1,3) linkages. nih.govresearchgate.net
GT43IRX9, IRX14 (TaGT43_4, TaGT43_7)Part of the xylan synthase complex (backbone synthesis).Co-expressed with other arabinoxylan synthesis genes. mdpi.com
GT47IRX10 (TaGT47_2)Catalytic core of the xylan synthase complex (backbone synthesis).Highly expressed during wheat grain development. mdpi.com
UAMUAM1, UAM2UDP-arabinopyranose mutase; converts UDP-L-Arap to the UDP-L-Araf donor substrate.Expression often correlates with GT gene expression. slu.se

Enzymatic Hydrolysis and Degradation of Ara Alpha 1,3 Xyl Linkages

Glycoside Hydrolase Families (GHs) Targeting Ara-alpha(1,3)-xyl

The hydrolysis of arabinofuranosyl residues from polysaccharides like arabinoxylan is primarily carried out by a class of enzymes called α-L-arabinofuranosidases (ABFs). These enzymes are categorized into several Glycoside Hydrolase (GH) families based on their amino acid sequences.

α-L-arabinofuranosidases are a diverse group of enzymes that cleave terminal non-reducing α-L-arabinofuranosyl residues from various polysaccharides. mdpi.com They are classified into multiple GH families, including GH3, GH43, GH51, GH54, and GH62. nih.govmdpi.comnih.govuu.nl While all these families contain enzymes with arabinofuranosidase activity, their substrate specificities can vary significantly. mdpi.comuu.nl For instance, GH62 is noted to contain exclusively α-L-arabinofuranosidases, which are specific for the α-1,2 and α-1,3 arabinofuranosyl decorations on xylan (B1165943) backbones. nih.gov GH51 enzymes are also well-known for this activity, targeting α-1,2, α-1,3, and α-1,5 linkages. mdpi.comcore.ac.uk The genome of the fungus Trichoderma reesei, for example, encodes five different ABFs belonging to families GH43, GH54, and GH62. mdpi.com

Table 1: Glycoside Hydrolase Families with α-L-Arabinofuranosidase (ABF) Activity

GH FamilyPrimary Linkages TargetedTypical SubstratesNotes
GH3 α-L-arabinofuranosylArabinoxylan, ArabinanAlso contains other activities like β-glucosidase. nih.gov
GH43 α-1,2-, α-1,3-, α-1,5-arabinofuranosylArabinoxylan, ArabinanA large and diverse family with varied specificities, including some specific for di-substituted xylans. mdpi.comdiva-portal.org
GH51 α-1,2-, α-1,3-, α-1,5-arabinofuranosylArabinoxylan, ArabinanWell-characterized family that acts on mono-substituted xylans and arabinan. mdpi.comcore.ac.uk
GH54 α-1,2-, α-1,3-arabinofuranosylArabinoxylan, ArabinanOften works synergistically with other hemicellulases. uu.nlbohrium.com
GH62 α-1,2-, α-1,3-arabinofuranosylArabinoxylanHighly specific for arabinofuranosyl side chains on xylan. mdpi.comnih.gov

The efficiency of arabinoxylan degradation depends on the specificities of the ABFs used. These enzymes are often classified based on their action on the arabinose side chains of the xylan backbone. mdpi.com Some ABFs, referred to as AXH-m, act on xylopyranosyl residues that are mono-substituted with an arabinose at the C(O)-2 or C(O)-3 position. mdpi.commdpi.com Enzymes from the GH51 family typically exhibit this type of activity, efficiently removing arabinose from singly decorated xylose units. mdpi.comnih.gov

Other ABFs are specific for di-substituted xylosyl residues. For example, enzymes classified as AXH-d3 specifically release the 3-O-linked arabinose side chain only from xylose residues that are di-substituted at both the C(O)-2 and C(O)-3 positions. mdpi.com This type of specificity is found primarily in certain subfamilies of GH43. mdpi.comnih.gov The enzyme MgGH51 from Meripilus giganteus, for instance, efficiently removes arabinose from the 2 or 3 positions of mono-substituted xylose, while a synergistic GH43 enzyme is required to cleave arabinose from doubly substituted residues. nih.gov The specificity of GH51 enzymes has been structurally elucidated, with studies showing how the enzyme's active site accommodates substrates like Ara-α(1,3)-Xyl. nih.gov

Glycoside hydrolases cleave glycosidic bonds via one of two general stereochemical mechanisms: inverting or retaining. researchgate.net ABFs in the GH51 family are retaining enzymes, meaning the anomeric configuration of the released arabinose is the same as it was in the polysaccharide substrate. cazypedia.orgnih.gov This is achieved through a two-step, double-displacement reaction known as the Koshland retaining mechanism. cazypedia.orgyoutube.com

In the first step, a nucleophilic carboxylate residue (often glutamate) in the enzyme's active site attacks the anomeric carbon of the arabinose, displacing the xylan chain and forming a covalent glycosyl-enzyme intermediate. researchgate.netnih.gov Simultaneously, a second acidic carboxylate residue (the general acid/base catalyst) donates a proton to the glycosidic oxygen, facilitating the departure of the xylan chain. core.ac.ukcazypedia.orgnih.gov In the second step, the general acid/base residue activates a water molecule, which then attacks the anomeric carbon of the intermediate, cleaving the covalent bond to the enzyme and releasing arabinose with a retained α-anomeric configuration. researchgate.net For GH51 enzymes, these two critical catalytic residues have been identified as glutamates. core.ac.ukcazypedia.org

Synergistic Action of Hemicellulases in Complex Polysaccharide Depolymerization

The complete and efficient breakdown of complex polysaccharides like arabinoxylan requires the cooperative action of multiple enzymes. nih.govjmb.or.kr This phenomenon, known as synergism, occurs when the combined effect of two or more enzymes is greater than the sum of their individual activities. nih.gov The removal of arabinose side chains by ABFs is a crucial step that enhances the accessibility of the xylan backbone to other enzymes. researchgate.netfrontiersin.org

Furthermore, synergy is also observed between different types of ABFs. nih.gov A GH43 enzyme that specifically removes the α-1,3-linked arabinose from a di-substituted xylose residue can create a new substrate—a mono-substituted xylose—for a GH51 enzyme to act upon. nih.govnih.gov This sequential debranching leads to a more complete degradation of the arabinoxylan.

Table 2: Examples of Synergistic Enzyme Combinations for Hemicellulose Degradation

Enzyme 1Enzyme 2SubstrateSynergistic Effect
α-L-Arabinofuranosidase (GH54)Endo-xylanase (GH11)ArabinoxylanIncreased production of xylooligosaccharides. bohrium.com
α-L-Arabinofuranosidase (GH43)α-L-Arabinofuranosidase (GH51)Wheat ArabinoxylanIncreased release of arabinose due to complementary specificities on di- and mono-substituted residues. nih.gov
α-L-Arabinofuranosidase (ABF)Endo-xylanase (XYN)Wheat Insoluble Arabinoxylan73.8% synergistic increase in arabinose yield. scirp.org
Xylanase (XynA)CellulasesCorn Cell WallIncreased degradation of the complex plant cell wall structure. nih.gov
α-L-Arabinofuranosidase (GH43 or GH51)Endo-xylanase (GH10 or GH11)Wheat ArabinoxylanSignificantly improved release of reducing sugars. nih.gov

Characterization of Novel this compound-Degrading Enzymes

The search for more efficient enzymes for biomass conversion drives the discovery and characterization of novel ABFs with unique properties. mdpi.com Research has led to the identification of enzymes with high specificity for the this compound linkage, particularly on highly substituted xylans.

One such enzyme is a novel α-L-arabinofuranosidase from the fungus Humicola insolens, belonging to the GH43 family. nih.govresearchgate.net Through cloning and expression in Aspergillus oryzae, this enzyme was shown to selectively hydrolyze the (1→3)-α-L-arabinofuranosyl residues from doubly substituted xylopyranosyl units in arabinoxylan, a specificity confirmed using NMR analysis. nih.gov Similarly, a GH43 ABF from Thermothelomyces thermophila (TtAbf43) was characterized and found to specifically remove the O-3-linked arabinose moieties from di-substituted xylans. nih.gov The characterization process for these enzymes typically involves heterologous expression, purification, and biochemical assays using a range of natural and synthetic substrates to determine optimal pH, temperature, and substrate specificity. nih.govresearchgate.net

Influence of this compound Linkages on Substrate Accessibility for Enzymatic Degradation

The presence and pattern of arabinose substitutions, including the this compound linkage, profoundly influence the structure of hemicellulose and its susceptibility to enzymatic attack. These side chains act as a physical barrier, sterically hindering the access of backbone-degrading enzymes like endo-xylanases. researchgate.netfrontiersin.org The efficient enzymatic digestion of arabinoxylan is often hampered by these substitutions, making their removal by ABFs a prerequisite for complete hydrolysis. frontiersin.org

Molecular and Cellular Biological Roles of Ara Alpha 1,3 Xyl Containing Glycans

Contribution to Plant Cell Wall Integrity and Architecture, specifically Arabinoxylan Structure

The integrity and architectural soundness of the plant cell wall are heavily reliant on the intricate structure of its polysaccharide components, with arabinoxylans playing a crucial role, especially in the primary cell walls of commelinoid monocots (like grasses) and the secondary cell walls of many flowering plants. purdue.edu Arabinoxylans consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl (Xylp) units. researchgate.netencyclopedia.pub The defining feature of these polysaccharides is the substitution of this xylan (B1165943) backbone with α-L-arabinofuranosyl (Araf) residues.

FeatureDescriptionSource(s)
Backbone Linear chain of β-1,4-linked D-xylose units. researchgate.netencyclopedia.pub
Side Chains α-L-arabinofuranose residues attached to the xylan backbone. encyclopedia.pubnih.gov
Key Linkage Ara-α(1,3)-xyl is a primary linkage point for arabinose side chains. encyclopedia.pubnih.gov
Other Linkages Arabinose can also be attached via α-1,2 linkages. Di-substitution at both C(O)-2 and C(O)-3 is also possible. researchgate.netresearchgate.net
Structural Impact Arabinose substitutions prevent the xylan backbone from extensive self-association and hydrogen bonding. purdue.edu

Modulation of Polysaccharide Physical Properties (e.g., Viscosity, Solubility)

The degree and pattern of arabinose substitution, including the prevalence of Ara-α(1,3)-xyl linkages, are major factors influencing the physical properties of arabinoxylans, such as their solubility and viscosity. encyclopedia.pubresearchgate.net Generally, a higher degree of arabinose substitution disrupts the regular structure of the xylan backbone, preventing chain-to-chain aggregation and hydrogen bonding. purdue.edu This disruption increases the interaction of the polysaccharide with water, thereby enhancing its solubility. encyclopedia.pub

Water-soluble arabinoxylans are known to form highly viscous solutions, even at low concentrations. researchgate.netresearchgate.net This viscosity is a direct consequence of the hydrodynamic volume of the hydrated arabinoxylan molecules. The arabinose side chains, including those attached via the α-1,3 linkage, contribute to a more extended and less compact molecular conformation in solution, leading to higher viscosity. researchgate.net There is a high correlation between the viscosity of a rye extract and its content of water-soluble arabinoxylans. cerealsgrains.org The structure of arabinoxylans in wheat endosperm, which has a higher water solubility, differs from that of bran. encyclopedia.pub The arabinose/xylose ratio has been observed to decrease as wheat grains mature, which positively influences the water solubility of the arabinoxylans. encyclopedia.pub The ability to modulate viscosity and solubility makes these polysaccharides important functional ingredients in the food industry, where they can act as thickeners and stabilizers. researchgate.netresearchgate.net

PropertyInfluence of Ara-alpha(1,3)-xyl-containing ArabinoxylanSource(s)
Solubility Higher degrees of arabinose substitution, including α-1,3 linkages, generally increase water solubility by preventing xylan chain aggregation. encyclopedia.pub
Viscosity Arabinose side chains lead to an extended molecular conformation, resulting in highly viscous aqueous solutions. researchgate.netresearchgate.net
Functionality The ability to control viscosity and solubility makes them useful as food thickeners, emulsifiers, and stabilizers. researchgate.netresearchgate.net

Intermolecular Interactions within the Plant Cell Wall Matrix (e.g., with Cellulose (B213188), Lignin)

Unbranched or sparsely branched regions of the xylan backbone can hydrogen bond directly to the hydrophilic surfaces of cellulose microfibrils or to other hemicellulose chains. purdue.edunih.gov However, the presence of arabinose side chains, attached via α-1,2 or α-1,3 linkages, sterically hinders this direct association. purdue.edu This means that the distribution of Ara-α(1,3)-xyl and other arabinose substitutions effectively controls the extent to which arabinoxylans can bind to cellulose, thereby spacing and locking the microfibrils in place. purdue.edu

Interactions with lignin (B12514952) are also critical. Lignin, a complex phenolic polymer, is deposited in the secondary cell wall, providing rigidity and hydrophobicity. There is evidence of covalent linkages between arabinoxylans and lignin, often through ferulic acid molecules that are esterified to the arabinose side chains. researchgate.netnih.gov Specifically, ferulic acid can be linked to the O-5 position of an arabinose residue which, in turn, is linked to the xylan backbone. researchgate.net This creates a lignin-carbohydrate complex that reinforces the cell wall matrix. Furthermore, non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, exist between lignin and polysaccharides. nih.govresearchgate.netusda.gov Molecular dynamics simulations suggest that lignin model compounds have a net attractive interaction with cellulose surfaces, and it is plausible that the conformation of arabinoxylans, modulated by its side chains, influences the spatial organization of lignin deposition. nih.govusda.gov

Role in Plant Development and Physiological Processes

Arabinogalactan-proteins (AGPs), another class of glycoconjugates that can contain arabinose, are implicated in a vast array of developmental processes, including root elongation, somatic embryogenesis, and cell signaling. wikipedia.orgnih.gov While the specific Ara-α(1,3)-xyl linkage is less characterized in AGPs compared to arabinoxylans, the carbohydrate moieties of AGPs are known to be crucial for their function. nih.govfrontiersin.org For example, the β-Yariv reagent, which binds to the β-1,3-galactan backbone of AGPs, can disrupt their function and interfere with physiological processes, highlighting the importance of the glycan portion. nih.gov Given the intricate network of polysaccharide synthesis and modification, the enzymes responsible for creating specific linkages like Ara-α(1,3)-xyl are integral to generating the functionally diverse glycan structures required for normal plant development.

Presence of this compound Linkages in Glycoproteins and Glycoconjugates (e.g., Extensins, Arabinogalactan-Proteins, though this specific linkage is less common here than in arabinoxylans)

While the Ara-α(1,3)-xyl linkage is a hallmark of arabinoxylans, arabinose-containing glycans are also found in other important plant glycoconjugates, namely hydroxyproline-rich glycoproteins (HRGPs) such as extensins and arabinogalactan-proteins (AGPs). nih.govfrontiersin.org

In extensins, glycosylation involves the addition of oligoarabinosides (one to five arabinose units) to hydroxyproline (B1673980) residues. frontiersin.org The synthesis of these chains requires a set of specific arabinosyltransferases, including at least one α-1,3-arabinosyltransferase, which adds an α-linked arabinose to the growing chain. frontiersin.org

In AGPs, the glycan structures are much larger and more complex. nih.gov They typically consist of a β-(1→3)-galactan backbone with β-(1→6)-galactan side chains. nih.govnih.gov These side chains are further decorated with other sugars, including terminal α-L-arabinofuranosyl residues. nih.govnih.gov While α-arabinose is a component, the specific Ara-α(1,3)-xyl linkage is not a characteristic feature of AGPs. Instead, the arabinose in AGPs is commonly found as α-(1→3)-linked to a galactan side chain. nih.gov A complex glycoconjugate named ARABINOXYLAN PECTIN (B1162225) ARABINOGALACTAN PROTEIN 1 (APAP1) has been identified, which contains an AGP core with attached arabinoxylan and pectin domains, illustrating the potential for complex interconnections between these different polysaccharide types. nih.gov

Academic Methodologies and Future Research Directions for Ara Alpha 1,3 Xyl Research

Methodologies for Isolation and Purification of Ara-alpha(1,3)-xyl-containing Polysaccharides and Oligosaccharides

The isolation and purification of polysaccharides and oligosaccharides containing the Ara-α(1,3)-xyl linkage are foundational steps for their structural and functional characterization. The complexity of the plant cell wall matrix, where these molecules are embedded, requires a series of extraction and purification steps.

Initial extraction often involves alkaline solutions, such as sodium hydroxide, to solubilize hemicelluloses like arabinoxylan from the plant material. mdpi.com For instance, a 0.25 M NaOH solution has been used to extract arabinoxylan from corn fiber. mdpi.com Following extraction, a variety of purification techniques are employed. Membrane filtration processes, including microfiltration and ultrafiltration, are effective for separating arabinoxylans from other components and for purifying the extracts. mdpi.comresearchgate.net

Chromatographic techniques are pivotal for obtaining highly purified fractions. Anion-exchange chromatography, using resins like DEAE-Sepharose CL-6B, can separate arabinoxylans based on charge, which is influenced by the presence of acidic substituents. cerealsgrains.org Size-exclusion chromatography, with columns such as Sephacryl S-200, further fractionates the polysaccharides based on their molecular weight. cerealsgrains.org

For the generation of smaller oligosaccharides containing the Ara-α(1,3)-xyl linkage, enzymatic hydrolysis is a common approach. researchgate.net Specific endo-1,4-β-D-xylanases can be used to cleave the xylan (B1165943) backbone, releasing arabinoxylan-oligosaccharides (AXOS). cerealsgrains.org The resulting oligosaccharides can then be purified using techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). nih.gov A specialized method for isolating feruloylated arabinoxylan oligosaccharides involves purification on an XAD2 resin column. nih.gov

A summary of common isolation and purification methodologies is presented below:

Methodology Principle Application Reference
Alkaline Extraction Solubilizes hemicelluloses from the plant cell wall matrix.Initial extraction of arabinoxylans from sources like corn fiber and wheat bran. mdpi.comresearchgate.net
Membrane Filtration Separates molecules based on size using semi-permeable membranes.Purification and concentration of arabinoxylan extracts. mdpi.com
Anion-Exchange Chromatography Separates molecules based on their net surface charge.Fractionation of arabinoxylans into different components. cerealsgrains.org
Size-Exclusion Chromatography Separates molecules based on their hydrodynamic volume.Further purification of arabinoxylan fractions based on molecular weight. cerealsgrains.org
Enzymatic Hydrolysis Uses specific enzymes to break down larger polysaccharides into smaller oligosaccharides.Production of arabinoxylan-oligosaccharides (AXOS). researchgate.net
HPAEC-PAD A high-resolution chromatography technique for separating and quantifying carbohydrates.Purification and analysis of arabinoxylan-oligosaccharides. nih.gov
XAD2 Resin Chromatography Adsorbs hydrophobic and aromatic compounds.Isolation of feruloylated arabinoxylan oligosaccharides. nih.gov

Quantitative Analysis of this compound Content in Biological Samples

Accurate quantification of Ara-α(1,3)-xyl content within complex biological samples is crucial for understanding its distribution and function. This typically involves hydrolysis of the polysaccharide to its constituent monosaccharides, followed by chromatographic or colorimetric analysis.

A widely used method for determining total carbohydrate content is the phenol-sulfuric acid method, which relies on a colorimetric reaction. cerealsgrains.orgmolecularcloud.org For more detailed analysis, acid hydrolysis with agents like trifluoroacetic acid (TFA) or sulfuric acid is performed to break down the polysaccharide into monosaccharides. cerealsgrains.orgnih.gov

The released monosaccharides, including arabinose and xylose, can then be quantified using techniques such as gas chromatography (GC) or high-performance anion-exchange chromatography (HPAEC). nih.gov GC analysis often requires derivatization of the monosaccharides into alditol acetates. nih.gov HPAEC allows for the direct quantification of underivatized monosaccharides. slu.se The ratio of arabinose to xylose (A/X ratio) provides an indication of the degree of substitution of the xylan backbone. mdpi.com

Colorimetric assays, such as the phloroglucinol (B13840) method, offer a higher-throughput option for estimating pentosan content, which is primarily composed of arabinoxylan in cereals. nih.govzenodo.org Enzymatic assay kits are also available for the determination of D-xylose, which can be used to calculate the arabinoxylan content if the arabinose-to-xylose ratio is known. megazyme.com

Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the specific linkages between monosaccharide units, without the need for hydrolysis. mdpi.com

Key quantitative analysis methods are summarized in the table below:

Method Principle Information Obtained Reference
Phenol-Sulfuric Acid Method Colorimetric assay based on the reaction of carbohydrates with phenol (B47542) and sulfuric acid.Total carbohydrate content. cerealsgrains.orgmolecularcloud.org
Acid Hydrolysis followed by GC or HPAEC Cleavage of glycosidic bonds to release monosaccharides, which are then separated and quantified.Monosaccharide composition (arabinose, xylose, etc.) and A/X ratio. nih.govslu.se
Phloroglucinol Colorimetric Assay Reaction of pentoses with phloroglucinol to produce a colored compound.Total pentosan (arabinoxylan) content. nih.govzenodo.org
Enzymatic Assays Use of specific enzymes to release and quantify a particular monosaccharide (e.g., D-xylose).Content of a specific monosaccharide, allowing for calculation of arabinoxylan content. megazyme.com
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Detailed structural information, including glycosidic linkages. mdpi.com

Chemo-Enzymatic Synthesis Approaches for this compound Oligosaccharides and Probes

The limited availability of structurally well-defined arabinoxylan oligosaccharides hinders research into their biological functions. Chemo-enzymatic synthesis offers a powerful solution to this problem by combining the specificity of enzymes with the versatility of chemical synthesis to produce complex oligosaccharides and probes. nih.gov

A key strategy involves the use of glycosynthases, which are engineered enzymes that can catalyze the formation of glycosidic bonds. nih.gov These enzymes can ligate an activated oligosaccharide donor, such as a glycosyl fluoride, to a suitable acceptor oligosaccharide. nih.gov This approach has been successfully used to synthesize xylan oligosaccharides up to dodecasaccharides. nih.gov To prevent unwanted polymerization, the non-reducing end of the donor oligosaccharide can be protected with a group like 4-O-tetrahydropyranyl (THP). nih.gov

Another chemo-enzymatic strategy involves the use of β-N-acetylhexosaminidases for transglycosylation reactions. nih.gov An engineered version of this enzyme has been shown to synthesize human milk oligosaccharide backbone structures using a reactive oxazoline (B21484) as a donor molecule. nih.gov This demonstrates the potential for using similar enzymatic approaches to construct oligosaccharides with specific Ara-α(1,3)-xyl linkages.

The synthesis of probes, for example, for studying antibody binding, can be achieved through automated solid-phase synthesis. nih.gov This method allows for the modular assembly of oligoarabinoxylans from a few building blocks. nih.gov The resulting oligosaccharides can be conjugated to other molecules to create probes for use in applications like microarrays. nih.gov

Genetic Engineering and Glycoengineering Strategies to Modulate this compound Structures in Organisms

Modifying the structure and content of arabinoxylans in plants through genetic engineering and glycoengineering holds significant potential for improving crop traits for various applications, including human health and biomass utilization. mdpi.comnih.gov These strategies primarily focus on altering the expression of genes involved in arabinoxylan biosynthesis.

The biosynthesis of the xylan backbone is thought to be carried out by a complex of enzymes encoded by genes from the GT43 and GT47 families of glycosyltransferases. mdpi.com The addition of arabinofuranosyl side chains is mediated by arabinosyltransferases. oup.com Researchers have identified genes in the GT61 family that are responsible for the addition of 3-linked arabinose to the xylan backbone in grasses. ukri.org

By manipulating the expression of these genes, it is possible to alter the structure of arabinoxylans. For example, down-regulating the expression of specific arabinosyltransferase genes could lead to a decrease in the degree of arabinose substitution. Conversely, overexpressing these genes could increase substitution. Such modifications can impact the solubility and cross-linking of arabinoxylans, which in turn affects the properties of the plant cell wall. ukri.org

Glycoengineering strategies have also been developed to modify N-glycosylation in plants, which can be adapted to target hemicellulose biosynthesis. researchgate.net These strategies include knocking out genes that add specific sugar residues or knocking in genes to introduce new glycosylation patterns. researchgate.net For instance, knocking out the genes for β(1,2)-xylosyltransferase and α(1,3)-fucosyltransferase has been used to eliminate plant-specific N-glycans that can be immunogenic. researchgate.net Similar approaches could be envisioned to precisely tailor the structure of Ara-α(1,3)-xyl in arabinoxylans.

Bioinformatic and Proteomic Approaches for Enzyme and Gene Discovery in this compound Metabolism

The identification of genes and enzymes involved in the metabolism of Ara-α(1,3)-xyl is crucial for understanding and manipulating arabinoxylan biosynthesis. Bioinformatic and proteomic approaches have become indispensable tools for this purpose.

A novel bioinformatics approach has been developed that leverages public expressed sequence tag (EST) data and links it to fully sequenced genomes like rice and Arabidopsis. nih.gov By comparing gene expression patterns between different plant groups (e.g., cereals and dicots), this method can identify candidate genes for arabinoxylan synthesis without prior assumptions about their function. nih.gov This approach has pointed to genes in the GT43, GT47, and GT61 families as likely candidates for xylan synthase and arabinosyltransferase activities. oup.com

Databases of carbohydrate-active enzymes (CAZymes), such as the CAZy database, are valuable resources for identifying potential glycosyltransferases and glycoside hydrolases involved in arabinoxylan metabolism. nih.gov Proteomic analysis of different tissues or developmental stages can also reveal proteins that are co-expressed with known components of the cell wall synthesis machinery, providing further clues to their function. oup.com

In the context of gut microbiota, computational methods can be used to reconstruct the metabolic capabilities of different microbes from metagenome-assembled genomes (MAGs). nih.gov This allows for the identification of bacteria that possess the enzymatic machinery to degrade arabinoxylans and the specific glycosidases involved, such as arabinofuranosidases and xylanases. nih.gov

Emerging Technologies for High-Throughput Glycan Analysis

The complexity of glycan structures necessitates powerful analytical techniques. Emerging high-throughput technologies are revolutionizing glycomics by enabling the rapid and detailed analysis of large numbers of samples. oup.com

Mass spectrometry (MS) is a cornerstone of modern glycan analysis. longdom.org Techniques like matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) and electrospray ionization (ESI) MS provide information on the mass, composition, and structure of glycans. longdom.org When coupled with liquid chromatography (LC-MS), it offers high sensitivity and resolution for in-depth structural analysis. molecularcloud.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for separating and quantifying glycans. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for the separation of released and labeled N-glycans. nih.gov

Glycan microarrays are another high-throughput technology that allows for the simultaneous analysis of interactions between glycans and proteins, such as antibodies or lectins. thod.org This is particularly useful for characterizing the binding epitopes of antibodies that recognize specific glycan structures, including those containing Ara-α(1,3)-xyl. nih.gov

Microfluidic systems are also emerging as a powerful tool for polysaccharide analysis, offering the advantages of miniaturization, reduced reagent consumption, and rapid analysis times. molecularcloud.org

A table of emerging high-throughput glycan analysis technologies is provided below:

Technology Principle Application in Ara-α(1,3)-xyl Research Reference
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Detailed structural characterization of arabinoxylan oligosaccharides. molecularcloud.orglongdom.org
Liquid Chromatography (LC) Separates components of a mixture based on their interactions with a stationary phase.Separation and quantification of arabinoxylan-derived monosaccharides and oligosaccharides. nih.govmdpi.com
Glycan Microarrays Immobilized glycans on a solid surface to probe interactions with proteins.Characterizing the binding of antibodies and enzymes to specific arabinoxylan structures. nih.govthod.org
Microfluidic Systems Miniaturized analytical systems that handle small volumes of fluids.Rapid and high-throughput analysis of arabinoxylan samples. molecularcloud.org

Implications for Biomass Utilization and Bioconversion Processes

The structure of arabinoxylans, including the presence of Ara-α(1,3)-xyl linkages, has significant implications for the utilization of plant biomass in various industrial processes. Arabinoxylans are a major component of hemicellulose in agricultural residues like corn cobs and rice straw. nih.gov

The efficient conversion of this biomass into biofuels and other value-added products requires the enzymatic breakdown of arabinoxylans into fermentable sugars. nih.gov The degree of arabinose substitution on the xylan backbone can influence the accessibility of the backbone to xylanases. Therefore, understanding and modifying the Ara-α(1,3)-xyl content can impact the efficiency of these bioconversion processes.

Furthermore, the enzymatic hydrolysis of arabinoxylans can produce arabinoxylan-oligosaccharides (AXOS), which have shown potential as prebiotics. nih.gov These bioactive oligosaccharides can be used as functional food ingredients. The specific structure of the AXOS, including the nature of the arabinose linkages, may influence their prebiotic activity. Combinatorial enzyme approaches are being explored to generate diverse libraries of oligosaccharides from arabinoxylan for screening for bioactivity. scirp.orgscirp.org

In essence, research into the methodologies for studying Ara-α(1,3)-xyl and the implications of this structural feature is crucial for advancing the bio-based economy, from improving biofuel production to developing novel functional foods.

Q & A

Q. How can researchers mitigate batch-to-batch variability in enzymatic synthesis of this compound?

  • Methodological Answer : Standardize enzyme activity units (e.g., µmol/min/mg) and pre-treat substrates (e.g., UDP-xylose) to remove inhibitors. Implement quality control checks using thin-layer chromatography (TLC) at intermediate steps. Use design-of-experiment (DoE) software to optimize reaction parameters .

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